![molecular formula C19H22IN5O2 B2969030 (3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898417-87-3](/img/structure/B2969030.png)
(3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a compound that has been studied for its potential therapeutic applications . It is a derivative of 4-aryl-6-morpholino-3(2H)-pyridazinone-2-arylpiperazinylacetamide, a scaffold that has been investigated for SIRT2 inhibition .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the interaction of appropriate hydrazonoyl chlorides with corresponding N-substituted piperazine in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are typically evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Synthesis and Structural Characterization
- Novel derivatives of this compound have been synthesized through various chemical reactions, aiming to explore their potential biological activities and structural properties. For example, derivatives have been synthesized that exhibit antimicrobial activities, highlighting the utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007). Another study focused on the synthesis and structural exploration of a novel bioactive heterocycle, providing insights into the compound's antiproliferative activity and crystal structure (Benaka Prasad et al., 2018).
Biological Activities
- Research has delved into the antitumour activities of these compounds, demonstrating their potential in inhibiting cancer cell proliferation. For instance, a specific derivative showed distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumour agent (Tang & Fu, 2018).
- The antinociceptive activity of derivatives has also been studied, with findings suggesting that certain compounds could be more effective than aspirin in antinociceptive activity tests, showcasing their potential in pain management (Gokçe et al., 2001).
Antioxidant Properties
- Derivatives of this compound have been synthesized and evaluated for their in vitro antioxidant activities. Research has found that synthesized bromophenols had effective antioxidant power, suggesting their potential use due to promising antioxidant properties (Çetinkaya et al., 2012).
Enzyme Inhibition
- Certain morpholino derivatives have been identified as potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest for potential drugs targeting leukemia and hormone-related cancers (Flanagan et al., 2014).
Antimicrobial Activity
- The antimicrobial activity of new pyridine derivatives has been investigated, showing variable and modest activity against investigated strains of bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Future Directions
The future directions for research on such compounds could include further investigation of their therapeutic potential, optimization of their synthesis, and detailed studies of their mechanism of action. The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .
properties
IUPAC Name |
(3-iodophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22IN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXIMHNUCOXSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22IN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.